1-Methoxycyclohexane-1-carbonyl chloride
Overview
Description
1-Methoxycyclohexane-1-carbonyl chloride (MOC) is an organic compound with the molecular formula C8H13ClO2 . This colorless and odorous liquid is widely used in various research fields and industries due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular weight of 1-Methoxycyclohexane-1-carbonyl chloride is 176.64 . The IUPAC name for this compound is 1-methoxycyclohexanecarbonyl chloride . The InChI code for this compound is 1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 .Physical And Chemical Properties Analysis
1-Methoxycyclohexane-1-carbonyl chloride is a colorless and odorous liquid. It has a molecular weight of 176.64 .Scientific Research Applications
Photochemical [1,3] Acyl Migration
A practical route to synthesize cis-Bicyclo[4.3.0]non-4-en-7-ones involves the direct irradiation of 1-Methoxybicyclo[3.2.2]non-6-en-2-ones, a related compound to 1-Methoxycyclohexane-1-carbonyl chloride. This process utilizes photochemical [1,3] acyl migration, highlighting the compound's utility in synthesizing complex cyclic skeletons through photochemistry (Uyehara, Kabasawa, Furuta, & Kato, 1986).
SN1 Reactions in Methoxyphenyl Derivatives
The compound's utility extends to the study of SN1 reactions, especially in methoxyphenyl derivatives. It plays a role in understanding the photochemistry of isomeric methoxyphenyl chlorides and phosphates, revealing how the position of substituents affects the energetic order of cation spin states and solvolysis reactions (Dichiarante, Dondi, Protti, Fagnoni, & Albini, 2007).
Fluorescence Derivatization in HPLC
The compound serves as a precursor in the synthesis of highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC), enhancing the detection and analysis of various alcohols and phenols (Yoshida, Moriyama, & Taniguchi, 1992).
properties
IUPAC Name |
1-methoxycyclohexane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAPBILIKWADSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664653 | |
Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycyclohexane-1-carbonyl chloride | |
CAS RN |
73555-16-5 | |
Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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